molecular formula C10H16O2 B2795795 (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 1807938-57-3

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Cat. No.: B2795795
CAS No.: 1807938-57-3
M. Wt: 168.236
InChI Key: VZRRCQOUNSHSGB-HNQUHTCLSA-N
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Description

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is a chiral bicyclic compound that serves as a valuable intermediate in advanced organic synthesis and catalysis research. Its well-defined stereochemistry and functional groups make it particularly useful for constructing complex molecular architectures with high enantiopurity. This compound has demonstrated specific utility as a precursor for novel chiral catalysts. Research has shown its application in the development of catalysts containing an NPO structural framework, which are employed in the borane-mediated asymmetric reduction of prochiral ketones . This reaction is a critical methodology for the synthesis of secondary alcohols in high enantiomeric purities, which are key building blocks in pharmaceutical and fine chemical development . The compound's rigid pinane skeleton provides a stable chiral environment, making it an excellent candidate for investigating structure-activity relationships in catalyst design and for exploring new pathways in stereoselective synthesis. Its research value extends to the broader field of medicinal chemistry, where related terpenoid skeletons are often explored for their biological potential. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6?,7?,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRRCQOUNSHSGB-HNQUHTCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(=O)C2)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C2CC(C2(C)C)CC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one typically involves the oxidation of borneol or isoborneol. One common method is the oxidation of isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite under controlled conditions to yield the desired ketone.

Industrial Production Methods: Industrial production often employs catalytic oxidation processes. For example, the use of catalysts like platinum or palladium in the presence of oxygen can facilitate the oxidation of borneol to this compound efficiently.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form camphorquinone.

    Reduction: It can be reduced back to borneol or isoborneol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromic acid, sodium hypochlorite, or catalytic oxidation with platinum or palladium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Camphorquinone.

    Reduction: Borneol or isoborneol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is its use as an intermediate in organic synthesis. It serves as a building block for the synthesis of various compounds, including:

  • Amino Acids : This compound can be utilized in synthesizing enantiomerically pure amino acids, which are crucial for pharmaceutical applications .
  • Chiral Catalysts : Due to its unique stereochemistry, it can be employed in the development of chiral catalysts that facilitate asymmetric synthesis reactions .

Fragrance Industry

The compound is also noted for its applications in the fragrance industry:

  • Flavoring Agents : Its pleasant odor profile makes it suitable for use as a flavoring agent in food products and beverages.
  • Perfumes and Cosmetics : It is incorporated into various perfumes and cosmetic formulations due to its ability to impart a fresh scent .

Case Study 1: Synthesis of Chiral Amino Acids

A study demonstrated the use of this compound as an intermediate in synthesizing chiral amino acids. Researchers found that using this compound allowed for higher yields and selectivity in producing (S)-alanine derivatives .

Case Study 2: Development of Chiral Catalysts

In another research project, scientists explored the application of this compound in creating chiral catalysts for asymmetric reactions. The catalysts showed significant effectiveness in promoting enantioselective transformations, highlighting the compound's potential to enhance synthetic methodologies in organic chemistry .

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one involves its interaction with biological membranes and proteins. It can modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Stereoisomers

The target compound has enantiomeric forms differing in optical rotation and synthesis pathways:

Property (1S,2S,5S)-(-)-Enantiomer (1R,2R,5R)-(+)-Enantiomer
Optical Rotation [α]²⁵D = -31.0 (c 0.2, CHCl₃) [α]²³D = +11.2 (c 1.0, EtOH)
Melting Point 37–39 °C 148–150 °C (sulfonic acid derivative)
Synthesis Oxidation of (1R)-isopinocampheol Epimerization of (+)-isopinocamphone

The hydroxyl group enhances polarity compared to non-hydroxylated analogs, affecting solubility and reactivity .

Functional Group Analogs

Non-Hydroxylated Ketones
  • 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one (CAS 18358-53-7):
    • Lacks the C2 hydroxyl group.
    • Used as a precursor for iodinated derivatives (e.g., 3-iodo-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene) .
    • Shows antimicrobial activity (LEB = -5.2 kcal/mol in molecular docking) .
Sulfonic Acid Derivatives
  • (2R)-18 ((2R)-methanesulfonic acid derivative) :
    • Synthesized via chloroperoxide oxidation of thiols .
    • Higher polarity (viscous liquid) due to the sulfonic acid group .

Physical Properties

Compound Melting Point (°C) Optical Rotation Solubility
(2R)-2-Hydroxy-2,6,6-trimethyl derivative 37–39 [α]²⁵D = -31.0 Moderate in EtOH
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one N/A N/A Lipophilic
Sulfonic acid derivative (2R)-18 Viscous liquid N/A High (polar solvents)

Biological Activity

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, also known as 2-hydroxy-3-pinanone, is a bicyclic ketone with notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and food science, due to its unique structural properties and biological effects.

  • Molecular Formula : C10_{10}H16_{16}O2_2
  • Molecular Weight : 168.23 g/mol
  • CAS Number : 24047-72-1
  • Boiling Point : Not available
  • Melting Point : 37-39 °C

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, thereby preventing oxidative stress which is linked to various diseases.

Study Findings :

  • A study demonstrated that this compound showed a strong capacity to scavenge free radicals, comparable to standard antioxidants like Trolox. The antioxidant activity was quantified using the ABTS assay, measuring absorbance changes at 734 nm .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its effectiveness varies depending on the concentration and the type of microorganism.

Case Study :

  • In a controlled laboratory setting, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results showed notable inhibition of bacterial growth at higher concentrations, suggesting potential use as a natural preservative in food products .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound helps in predicting its biological effects based on its chemical structure.

Structural Feature Biological Effect
Hydroxyl groupContributes to antioxidant activity by donating hydrogen to free radicals
Bicyclic structureEnhances stability and interaction with biological targets

Applications in Food Science

Due to its antioxidant and antimicrobial properties, this compound is being explored as a natural additive in food preservation.

Research Insights

A study focusing on food safety highlighted the compound's ability to extend shelf life by inhibiting microbial growth while maintaining the sensory qualities of food products .

Q & A

Q. What are the recommended synthetic routes for (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via oxidation or hydroxylation of pinane derivatives. For example:
  • Hydrogenation-oxidation : A borane-dimethyl sulfide adduct can be used for hydroboration of allylic precursors, followed by oxidation with m-chloroperbenzoic acid (mCPBA) to introduce hydroxyl groups .
  • Stereochemical Control : Solvent polarity and temperature significantly impact enantiomeric excess. Polar aprotic solvents (e.g., THF) at low temperatures (0–5°C) favor retention of the (2R)-configuration .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/diethyl ether) yields >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • GC-MS : Retention time (RT: ~17.85 min) and mass spectra (m/z 168 [M]⁺) align with bicyclic monoterpenoid fragmentation patterns .
  • NMR : Key signals include δH 1.2–1.4 ppm (geminal dimethyl groups) and δC 210–220 ppm (ketone carbonyl) .
  • Chiral HPLC : Using a Chiralpak AD-H column (hexane/isopropanol, 90:10) resolves enantiomers, critical for verifying the (2R)-configuration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) to prevent skin/eye contact (H315/H319) .
  • Ventilation : Use fume hoods (P271) to avoid inhalation of vapors (H335) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic asymmetric reactions?

  • Methodological Answer :
  • Chiral Induction : The (2R)-configuration enhances enantioselectivity in Diels-Alder reactions when paired with Lewis acids (e.g., BINOL-titanium complexes). Steric hindrance from the 2,6,6-trimethyl groups directs endo-selectivity (>80% ee) .
  • Kinetic Resolution : Racemic mixtures can be resolved via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B), favoring the (2R)-enantiomer .

Q. What computational methods are effective for modeling the compound’s conformational dynamics and solvent interactions?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d) optimizes the bicyclic framework, revealing a boat-chair conformation with 5.2 kcal/mol energy barrier for ring inversion .
  • MD Simulations : GROMACS simulations in water/ethanol mixtures show preferential solvation of the hydroxyl group, affecting solubility (logP: 2.1) .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inactive results) be resolved?

  • Methodological Answer :
  • Assay Variability : Test under standardized conditions (e.g., CLSI guidelines) using Gram-positive bacteria (Staphylococcus aureus ATCC 25923). Discrepancies often arise from impurity levels (>98% purity required) .
  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 2α-hydroxy derivatives) to identify critical functional groups. The (2R)-hydroxyl is essential for H-bond donor activity .

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